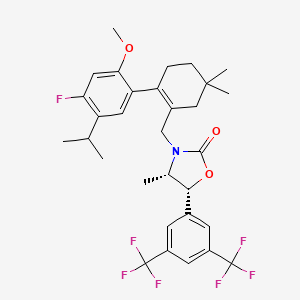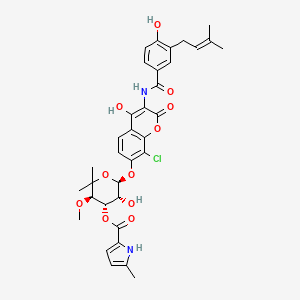
CP-690550A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFE-PKIS 34 is a compound from the Published Kinase Inhibitor Set (PKIS), a collection of small-molecule ATP-competitive kinase inhibitors. This set was created to facilitate research on kinases, which are enzymes that play crucial roles in various cellular processes. PFE-PKIS 34 has been studied for its potential to inhibit specific kinases, making it a valuable tool in the field of chemical biology and drug discovery .
Preparation Methods
The synthesis of PFE-PKIS 34 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are typically detailed in specialized chemical literature. Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
PFE-PKIS 34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
PFE-PKIS 34 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study kinase activity and inhibition.
Biology: It helps in understanding the role of kinases in various biological processes.
Medicine: It is explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
PFE-PKIS 34 exerts its effects by inhibiting specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are crucial for cell growth and survival. The molecular targets and pathways involved include various kinases that play roles in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
PFE-PKIS 34 is compared with other kinase inhibitors to highlight its uniqueness. Similar compounds include:
GW296115: Another kinase inhibitor from the PKIS set, known for its potent activity against several kinases.
TPKI-24: An inhibitor with activity against polo-like kinases.
Properties
CAS No. |
1243290-37-0 |
|---|---|
Molecular Formula |
C15H21N5O2 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1 |
InChI Key |
CCOHWQFOFWCBMH-PWSUYJOCSA-N |
SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)c2c3cc[nH]c3ncn2)C(=O)CO |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-690550A; CP-690,550A; CP 690550A; CP690550A; Tofacitinib metabolite M2; UNII-Q7ZOK859UK. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














